N-cyclohexylbiphenyl-4-carboxamide
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Overview
Description
N-cyclohexylbiphenyl-4-carboxamide is an organic compound with the molecular formula C19H21NO. It is a member of the biphenyl carboxamide family, characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with cyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common methods include:
Catalytic Amidation: Utilizing catalysts such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
Non-Catalytic Amidation: Direct reaction of biphenyl-4-carboxylic acid with cyclohexylamine under elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylbiphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl ring or the cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
N-cyclohexylbiphenyl-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-cyclohexylbiphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
- N-phenylbiphenyl-4-carboxamide
- N-benzylbiphenyl-4-carboxamide
- N-methylbiphenyl-4-carboxamide
Comparison: N-cyclohexylbiphenyl-4-carboxamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more selective in its interactions with biological targets compared to its phenyl, benzyl, or methyl analogs .
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-phenylbenzamide |
InChI |
InChI=1S/C19H21NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21) |
InChI Key |
ZFJJKZHKMHSECB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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